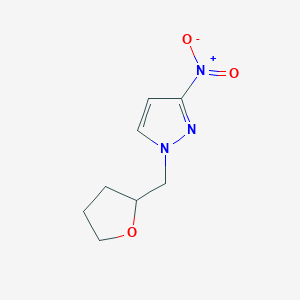![molecular formula C17H23N3O4 B2989373 [1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate CAS No. 2224237-02-7](/img/structure/B2989373.png)
[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate is an intriguing compound in the field of organic chemistry. Known for its unique chemical structure, it features a benzoyl group connected to a pyrrolidine ring, with dimethylamino and formyl substituents, further bonded to a carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the benzoyl derivative, involving the acylation of a suitable benzene ring with a formyl group
Industrial Production Methods: In an industrial setting, the production of [1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate often involves scalable procedures such as batch or continuous flow synthesis. Optimized reaction conditions like temperature, solvent choice, and catalysts ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions such as:
Oxidation: Transforming the formyl group into a carboxylic acid under strong oxidative conditions.
Reduction: Conversion of the formyl group into an alcohol via reduction.
Substitution: The dimethylamino group can be substituted under certain conditions, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizers like potassium permanganate or Jones reagent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Depending on the reactions, major products can include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate finds applications across multiple scientific disciplines:
Chemistry: Used in the study of reaction mechanisms and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential interaction with biological systems and its role in biochemical assays.
Medicine: Explored for pharmacological properties, especially as potential therapeutic agents.
Industry: Used in the development of materials with specific chemical properties.
Wirkmechanismus
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Its mechanism often involves binding to these targets, altering their activity or function. Pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
Compared to similar compounds like [1-[4-(Dimethylamino)phenyl]pyrrolidin-3-yl] N,N-dimethylcarbamate and [1-[4-(Methylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate, [1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate stands out due to the specific position of its formyl and dimethylamino groups.
Similar Compounds
[1-[4-(Dimethylamino)phenyl]pyrrolidin-3-yl] N,N-dimethylcarbamate
[1-[4-(Methylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate
These similarities and differences underscore the compound's unique chemical properties and applications.
Hope this satisfies your curiosity! Anything specific you want to dive deeper into?
Eigenschaften
IUPAC Name |
[1-[4-(dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-18(2)15-6-5-12(9-13(15)11-21)16(22)20-8-7-14(10-20)24-17(23)19(3)4/h5-6,9,11,14H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLBMYYMDXOBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N2CCC(C2)OC(=O)N(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989292.png)






![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2989303.png)
![1-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2989304.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2989310.png)

